molecular formula C16H16BrN3O4S B2518323 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 864976-23-8

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2518323
CAS No.: 864976-23-8
M. Wt: 426.29
InChI Key: NEZFPJZOGXFWQU-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H16BrN3O4S and its molecular weight is 426.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activity : Novel sulphonamide derivatives, including aminothiazoles and benzothiazol derivatives, demonstrated good antimicrobial activity against various strains. Compounds with specific structural features showed high activity, highlighting the potential of thiazole and benzothiazol derivatives in antimicrobial applications (Fahim & Ismael, 2019).
  • Anticancer Applications : Research on zinc phthalocyanine derivatives substituted with benzothiazol groups has shown significant potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, which are crucial for effective Type II photosensitization in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Chemical Properties

  • Metabolic Stability : Investigations into the structural modification of phosphoinositide 3-kinase inhibitors have identified benzothiazol acetamide derivatives with improved metabolic stability, demonstrating the importance of heterocyclic modifications in medicinal chemistry (Stec et al., 2011).
  • Synthetic Methodologies : The synthesis of thiazolidinone and thiazolopyrimidine derivatives from precursor compounds shows the versatility of acetamide-based reactions in creating a wide array of heterocyclic compounds. These methodologies are essential for developing novel compounds with potential biological activities (Ammar et al., 2005).

Computational Studies

  • Computational analysis of novel compounds, including energy gap and atomic charges calculations, provides insights into their reactivity and stability. This approach is vital for predicting the behavior of new compounds before synthesis and testing (Fahim & Ismael, 2019).

Properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O4S/c1-24-7-6-19-11-3-2-10(17)8-12(11)25-16(19)18-13(21)9-20-14(22)4-5-15(20)23/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZFPJZOGXFWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.